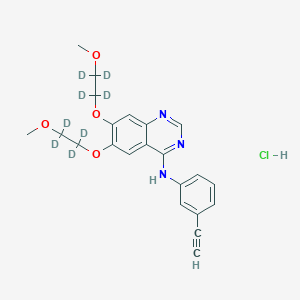
6,7-Bis(2-methoxyethoxy)-4-(3-ethynylanilino)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erlotinib, marketed under the brand name Tarceva, is a medication primarily used to treat non-small cell lung cancer and pancreatic cancer . It is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), which plays a crucial role in the growth and spread of cancer cells . Erlotinib is taken orally and has been a significant advancement in targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erlotinib is synthesized through a multi-step chemical process. The synthesis begins with the preparation of 4-chloroquinazoline, which is then reacted with 3-ethynylaniline to form the core structure of erlotinib . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods: Industrial production of erlotinib follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the synthesis and purification stages .
Chemical Reactions Analysis
Types of Reactions: Erlotinib undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Erlotinib can be oxidized using reagents like hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) in methanol.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide (NaOCH₃) in methanol.
Major Products: The major products formed from these reactions include various derivatives of erlotinib, which are often studied for their potential therapeutic benefits .
Scientific Research Applications
Erlotinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of tyrosine kinase inhibitors and their interactions with EGFR.
Medicine: Clinically, erlotinib is used to treat non-small cell lung cancer and pancreatic cancer.
Industry: In the pharmaceutical industry, erlotinib serves as a benchmark for developing new EGFR inhibitors.
Mechanism of Action
Erlotinib exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, erlotinib prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H24ClN3O4 |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)-6,7-bis(1,1,2,2-tetradeuterio-2-methoxyethoxy)quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i8D2,9D2,10D2,11D2; |
InChI Key |
GTTBEUCJPZQMDZ-KTSBLNPMSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OC([2H])([2H])C([2H])([2H])OC)OC.Cl |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[4-(dimethylamino)benzylidene]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14126941.png)
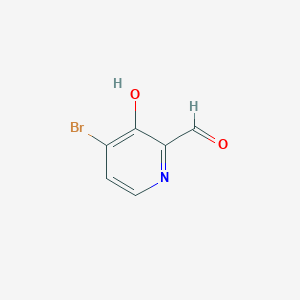
![3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid](/img/structure/B14126948.png)
![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126954.png)
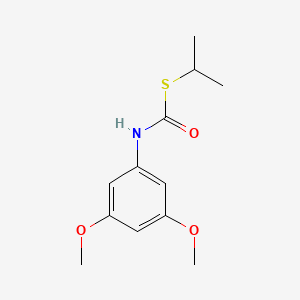
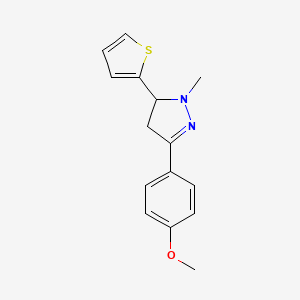



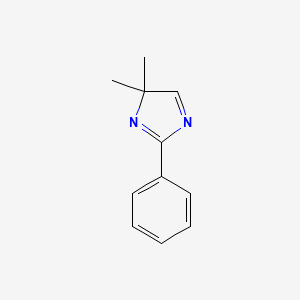

![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)

